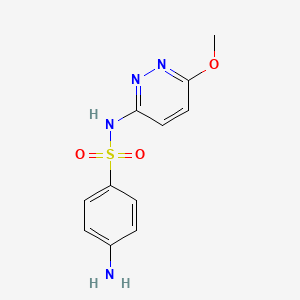

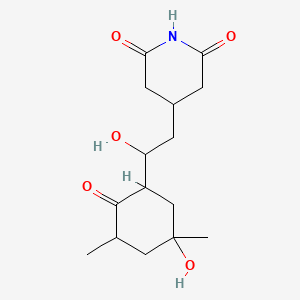

6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One

Vue d'ensemble

Description

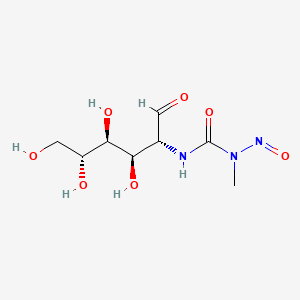

SYC 435 is an mIDH1/2 inhibitor.

Applications De Recherche Scientifique

Green Synthesis Approaches

6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One and its derivatives have been utilized in green chemistry applications. For instance, an efficient and environmentally friendly synthesis of 3,3′-benzylidenebis derivatives through a multi-component reaction in ionic liquid has been developed. This approach avoids the use of volatile organic solvents and allows for the reuse of the ionic liquid, demonstrating a sustainable method in heterocyclic compound synthesis (Shi et al., 2008).

Alzheimer's Disease Research

Research into Alzheimer's disease has utilized 6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One derivatives. Multifunctional metal binders like these derivatives are investigated for their potential therapeutic effects and for elucidating the pathological features of Alzheimer's. Studies involving fluorescent signals have shown that certain derivatives interact with amyloid-beta protein fibrils and can permeate into brain cells, providing insights for drug development (Telpoukhovskaia et al., 2015).

Phytotoxic Activity Studies

Derivatives of 6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One have been evaluated for their phytotoxic activity. Research shows that these compounds demonstrate selectivity, being more active against certain plant species. This indicates potential applications in developing active phytotoxic products for agricultural purposes (Demuner et al., 2009).

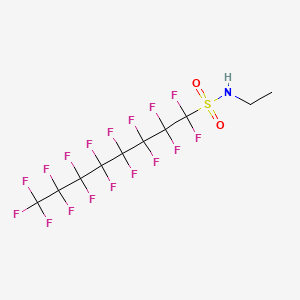

Radiofluorination in Medicinal Chemistry

In medicinal chemistry, specifically in the field of radiofluorination, derivatives of 6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One have shown promise. These derivatives have been tested as protecting groups for hydroxyl groups in nucleophilic aromatic radiofluorination, offering high yields and suitable conditions for automated synthesis modules. This has implications for the development of radiopharmaceuticals (Malik et al., 2011).

Fluorescent Probes Development

The synthesis of various derivatives for use as fluorescent probes has been explored. These compounds exhibit longer absorption and emission wavelengths compared to standard probes, making them suitable for tracing biological pathways and facilitating studies in biochemistry and molecular biology (Prior et al., 2014).

Molecular Structure Investigations

Studies on the molecular structures of N-benzyl-substituted derivatives have provided insights into hydrogen-bonded dimeric pairs and their potential applications in the design of new compounds with specific structural properties (Burgess et al., 1998).

Anti-Fibrosis Drug Development

Research into anti-fibrosis drugs has utilized derivatives of 6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One. Studies have investigated the pharmacokinetics, metabolism, and tissue distribution of these compounds, highlighting their potential as effective oral anti-fibrotic drugs (Kim et al., 2008).

Propriétés

IUPAC Name |

6-benzyl-1-hydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-12(14(16)13(15)8-10)9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLZAVSZOAQKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

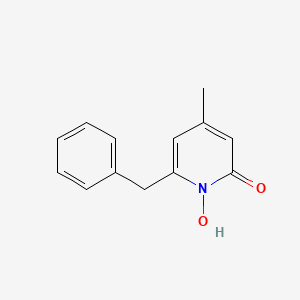

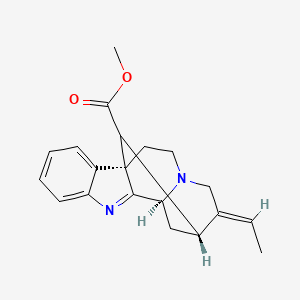

![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)